molecular formula C8H7ClN2O2 B14359256 N-(4-Chloro-2-methylphenyl)-N'-oxourea CAS No. 92085-20-6

N-(4-Chloro-2-methylphenyl)-N'-oxourea

Cat. No.: B14359256
CAS No.: 92085-20-6
M. Wt: 198.60 g/mol
InChI Key: GXGUOHMASFNLFA-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-N’-oxourea: is an organic compound that features a urea derivative with a chloro and methyl substitution on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-2-methylphenyl)-N’-oxourea typically involves the reaction of 4-chloro-2-methylaniline with an isocyanate derivative. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require catalysts to facilitate the reaction. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of N-(4-Chloro-2-methylphenyl)-N’-oxourea may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: N-(4-Chloro-2-methylphenyl)-N’-oxourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, N-(4-Chloro-2-methylphenyl)-N’-oxourea is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research and development .

Biology: Its ability to interact with specific biological targets makes it valuable for drug discovery and development .

Medicine: In medicine, N-(4-Chloro-2-methylphenyl)-N’-oxourea is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-N’-oxourea involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biochemical and physiological effects, including altered metabolic pathways and cellular responses.

Comparison with Similar Compounds

  • N-(4-Chloro-2-methylphenyl)-2-(methylthio)benzamide
  • 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-
  • 4-Chloro-2-methylaniline

Comparison: N-(4-Chloro-2-methylphenyl)-N’-oxourea is unique due to its specific substitution pattern and urea functionality. Compared to similar compounds, it exhibits distinct reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

92085-20-6

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-oxourea

InChI

InChI=1S/C8H7ClN2O2/c1-5-4-6(9)2-3-7(5)10-8(12)11-13/h2-4H,1H3,(H,10,12)

InChI Key

GXGUOHMASFNLFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)N=O

Origin of Product

United States

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